3,5-Dichloro-4-((3,3-dimethylbutyl)amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-((3,3-dimethylbutyl)amino)benzonitrile is a halogenated benzene derivative with a unique molecular structure. It is known for its versatility and high purity, making it a valuable compound in various scientific disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-((3,3-dimethylbutyl)amino)benzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with 3,3-dimethylbutylamine. The reaction is carried out in an organic solvent such as N,N-dimethylformamide at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-((3,3-dimethylbutyl)amino)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound .
Scientific Research Applications
3,5-Dichloro-4-((3,3-dimethylbutyl)amino)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-((3,3-dimethylbutyl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **3
Properties
CAS No. |
1956379-70-6 |
---|---|
Molecular Formula |
C13H16Cl2N2 |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
3,5-dichloro-4-(3,3-dimethylbutylamino)benzonitrile |
InChI |
InChI=1S/C13H16Cl2N2/c1-13(2,3)4-5-17-12-10(14)6-9(8-16)7-11(12)15/h6-7,17H,4-5H2,1-3H3 |
InChI Key |
PFEABUNYANJPJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNC1=C(C=C(C=C1Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.